molecular formula C23H24FN3O4 B2903305 1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-43-6

1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

カタログ番号: B2903305
CAS番号: 900001-43-6
分子量: 425.46
InChIキー: NFWMZDZRNQDDPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a bicyclic core fused with a dihydropyrazine ring. Key structural features include:

  • 2-Fluorophenyl group: Positioned at the 1-position of the pyrrolo-pyrazine core, fluorine enhances electronegativity and may influence receptor binding via halogen interactions .
  • 3,4,5-Trimethoxyphenyl carboxamide: The trimethoxy substitution on the aryl ring increases lipophilicity and may modulate pharmacokinetic properties such as membrane permeability .

特性

IUPAC Name

1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-6-9-18(26)21(27)16-7-4-5-8-17(16)24/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWMZDZRNQDDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrrolo[1,2-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This can be achieved through nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the trimethoxyphenyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the trimethoxyphenyl moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

化学反応の分析

1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.

科学的研究の応用

The compound 1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic organic molecule that has garnered interest in various scientific applications, particularly in medicinal chemistry due to its potential pharmacological properties. The following sections provide a comprehensive overview of its applications, supported by relevant data and case studies.

Structural Features

The compound features a complex structure that includes:

  • A dihydropyrrolo moiety which contributes to its biological activity.
  • Multiple methoxy groups that may enhance lipophilicity and biological interactions.
  • A fluorophenyl group that could influence receptor binding and activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this molecule exhibit significant anticancer properties. The presence of the dihydropyrrolo structure has been linked to the inhibition of tumor growth in various cancer cell lines. For instance, derivatives of pyrrolo[1,2-a]pyrazines have shown promise in targeting specific kinases involved in cancer proliferation.

Case Study: Inhibition of Tumor Growth

A study evaluated the effects of a related compound on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The compound's structural elements suggest potential neuroprotective properties. Research indicates that similar compounds can modulate neuroinflammatory responses and protect against neurodegeneration.

Case Study: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of a related compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests. This suggests a potential application in treating neurodegenerative disorders.

Antidepressant Activity

The structural similarity to known antidepressants positions this compound as a candidate for exploring new treatments for depression. The modulation of neurotransmitter systems could be a key mechanism.

Case Study: Behavioral Studies

In preclinical trials, compounds with similar structures have been shown to reduce depressive-like behaviors in mice, indicating their potential as novel antidepressants.

Data Table: Summary of Applications

ApplicationMechanismEvidence Source
AnticancerInhibition of tumor growth[Case Study on Tumor Growth Inhibition]
NeuroprotectionModulation of neuroinflammation[Neuroprotection Study]
AntidepressantNeurotransmitter modulation[Behavioral Studies]

作用機序

The mechanism of action of 1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

類似化合物との比較

Key Observations:

Substituent Positioning: Fluorine placement (2- vs. 2,6-difluoro in ) alters steric and electronic profiles. The 2-fluorophenyl group in the target compound may favor selective interactions compared to bulkier diethylphenyl groups in . Methoxy vs.

Functional Group Variations :

  • Carboxamide (C=O) vs. carbothioamide (C=S): The carbothioamide in may exhibit stronger hydrogen-bonding or metal-chelating properties due to sulfur’s polarizability .

生物活性

1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Molecular Formula : C23H21FN4O5
  • Molecular Weight : 452.45 g/mol
  • CAS Number : Not available in the provided literature.

The compound features a dihydropyrrolo[1,2-a]pyrazine core with fluorophenyl and trimethoxyphenyl substituents, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazine have been shown to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds effectively targeted cancer cell lines by modulating pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to various diseases. For example, monoamine oxidase (MAO) inhibitors are known to play a role in neurodegenerative disorders. The SAR studies suggest that modifications to the phenyl groups can enhance MAO inhibitory activity, making this compound a potential lead for further development in treating conditions like depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of the fluorine atom in the 2-position of the phenyl ring enhances lipophilicity and may improve binding affinity to target receptors or enzymes. The trimethoxyphenyl group is also significant as it can interact with multiple biological targets due to its electron-donating properties.

Substituent Effect on Activity
2-FluorophenylIncreased lipophilicity; enhanced receptor binding
3,4,5-TrimethoxyphenylPotentially increases bioavailability and interaction sites

Study 1: Anticancer Efficacy

A research article highlighted the efficacy of similar pyrazine derivatives against breast cancer cell lines. The study utilized both in vitro and in vivo models to assess cytotoxicity and found that modifications similar to those present in our compound resulted in significant tumor growth inhibition .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that compounds with similar structural motifs could protect neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do condensation and cyclization reactions contribute to its formation?

The synthesis involves multi-step routes, starting with the preparation of the pyrrolo[1,2-a]pyrazine core. Condensation reactions are critical for introducing the 2-fluorophenyl and 3,4,5-trimethoxyphenyl substituents. Cyclization steps, often performed under reflux with catalysts like triethylamine, ensure the formation of the dihydropyrrolo ring system. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are optimized to stabilize intermediates and enhance yields .

Q. Which spectroscopic techniques are essential for confirming structural integrity, and how are peaks interpreted in NMR and IR spectra?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming the positions of aromatic protons (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as the carboxamide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to the molecular weight) .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, catalysts) be optimized to improve yield and purity during synthesis?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (80–100°C) balance reaction kinetics without decomposing heat-sensitive intermediates.
  • Catalysts : Triethylamine or DMAP (dimethylaminopyridine) accelerates amide bond formation.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of the dihydropyrrolo ring .

Q. When encountering batch-to-batch discrepancies in biological activity, what analytical strategies resolve structural inconsistencies?

  • HPLC-PDA/MS : Detects impurities or byproducts (e.g., incomplete cyclization intermediates).
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyrrolo core.
  • DSC (Differential Scanning Calorimetry) : Identifies polymorphic forms affecting solubility and activity.
    Cross-referencing spectral data with synthetic protocols isolates critical deviations .

Q. How can analogues be designed to enhance solubility while retaining bioactivity?

  • Polar group introduction : Replace methoxy groups with hydroxyls or sulfonamides to increase hydrophilicity.
  • Scaffold modification : Introduce solubilizing groups (e.g., PEG chains) at non-critical positions (e.g., N-alkylation of the carboxamide). Computational tools (e.g., molecular docking) predict modifications that maintain target binding (e.g., kinase inhibition) .

Q. What experimental approaches elucidate the compound’s mechanism of action, particularly enzyme/receptor interactions?

  • In vitro assays : Measure inhibition of kinases (e.g., IC₅₀ values via fluorescence polarization).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins.
  • Mutagenesis studies : Identify critical residues in the binding pocket (e.g., fluorophenyl interactions with hydrophobic domains) .

Q. How do modifications to the fluorophenyl and trimethoxyphenyl groups influence pharmacological profiles in SAR studies?

  • Fluorophenyl : Electron-withdrawing fluorine enhances metabolic stability and π-stacking with aromatic residues in targets.
  • Trimethoxyphenyl : Methoxy groups improve membrane permeability via lipophilicity but may reduce solubility.
    Synthetic strategies include Suzuki-Miyaura coupling for aryl group diversification and protecting group chemistry (e.g., Boc for amine intermediates) .

Data Contradiction Analysis

Q. How should conflicting data on enzyme inhibition potency be reconciled across studies?

  • Assay standardization : Control variables like ATP concentration in kinase assays.
  • Meta-analysis : Compare structural analogs (e.g., halogen-substituted derivatives) to identify substituent-specific trends.
  • Cryo-EM/X-ray : Visualize binding modes to confirm whether conformational changes explain potency variations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。